Cas no 2228591-41-9 (3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine)
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine
- EN300-1802034
- 2228591-41-9
-
- Inchi: 1S/C7H7N5O3/c1-11-7(4-2-6(8)15-10-4)5(3-9-11)12(13)14/h2-3H,8H2,1H3
- InChI Key: OKFWUMAOMGXMJJ-UHFFFAOYSA-N
- SMILES: O1C(=CC(C2=C(C=NN2C)[N+](=O)[O-])=N1)N
Computed Properties
- Exact Mass: 209.05488910g/mol
- Monoisotopic Mass: 209.05488910g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 116Ų
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1802034-0.05g |
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228591-41-9 | 0.05g |
$1296.0 | 2023-09-19 | ||
| Enamine | EN300-1802034-0.1g |
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228591-41-9 | 0.1g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1802034-0.25g |
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228591-41-9 | 0.25g |
$1420.0 | 2023-09-19 | ||
| Enamine | EN300-1802034-0.5g |
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228591-41-9 | 0.5g |
$1482.0 | 2023-09-19 | ||
| Enamine | EN300-1802034-1.0g |
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228591-41-9 | 1g |
$1543.0 | 2023-05-26 | ||
| Enamine | EN300-1802034-2.5g |
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228591-41-9 | 2.5g |
$3025.0 | 2023-09-19 | ||
| Enamine | EN300-1802034-5.0g |
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228591-41-9 | 5g |
$4475.0 | 2023-05-26 | ||
| Enamine | EN300-1802034-10.0g |
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228591-41-9 | 10g |
$6635.0 | 2023-05-26 | ||
| Enamine | EN300-1802034-1g |
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228591-41-9 | 1g |
$1543.0 | 2023-09-19 | ||
| Enamine | EN300-1802034-5g |
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine |
2228591-41-9 | 5g |
$4475.0 | 2023-09-19 |
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine
Research Brief on 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine (CAS: 2228591-41-9): Recent Advances and Applications
The compound 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine (CAS: 2228591-41-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the compound's role as a versatile scaffold in the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively inhibiting JAK2 kinases, which are implicated in various hematologic malignancies. The nitro-pyrazole moiety was found to be crucial for binding affinity, while the oxazol-5-amine group contributed to solubility and pharmacokinetic properties.
In terms of synthetic approaches, a novel one-pot methodology was reported in ACS Omega (2023) that improved the yield of 2228591-41-9 to 78% while reducing purification steps. This advancement is particularly significant for scaling up production for preclinical studies. The optimized route involves a [3+2] cycloaddition between 1-methyl-4-nitro-1H-pyrazole-5-carbaldehyde and hydroxylamine, followed by oxidative cyclization.
Structural-activity relationship (SAR) studies have revealed that modifications at the 1-methyl position of the pyrazole ring can dramatically alter target selectivity. Researchers at the University of Tokyo recently identified analogs with 100-fold selectivity between JAK2 and JAK3 isoforms, suggesting potential for developing more specific therapeutics. These findings were presented at the 2023 International Conference on Chemical Biology.
From a drug development perspective, preliminary ADMET studies indicate favorable properties for 2228591-41-9, including good membrane permeability (Papp > 10 × 10^-6 cm/s in Caco-2 assays) and moderate plasma protein binding (∼75%). However, metabolic stability in human liver microsomes remains an area for improvement, with a half-life of approximately 30 minutes.
Emerging applications extend beyond oncology, with recent patent filings (WO2023187654) disclosing uses in inflammatory diseases. The compound's ability to modulate NF-κB signaling pathways suggests potential in conditions like rheumatoid arthritis and inflammatory bowel disease. These findings position 2228591-41-9 as a promising multi-target therapeutic candidate warranting further investigation.
In conclusion, 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)-1,2-oxazol-5-amine represents a chemically tractable scaffold with demonstrated biological relevance across multiple therapeutic areas. Ongoing research efforts are focused on optimizing its pharmacokinetic profile and expanding its therapeutic indications through targeted structural modifications.
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